molecular formula C22H26N2O4 B6485121 N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 899951-15-6

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No. B6485121
CAS RN: 899951-15-6
M. Wt: 382.5 g/mol
InChI Key: ROXAWFIKYROFJV-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, or N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, is an organic compound belonging to the family of piperidine derivatives. It is a white crystalline solid with a molecular weight of 397.44 g/mol. N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide (N-DMBPPC) has been studied extensively in both in vitro and in vivo studies and is a promising compound for various biomedical applications.

Scientific Research Applications

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been studied extensively in the scientific research community. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has also been studied as a potential drug delivery agent and as an inhibitor of the nuclear factor kappa B (NF-kB) pathway.

Mechanism of Action

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is an inhibitor of the nuclear factor kappa B (NF-kB) pathway. NF-kB is a transcription factor that is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been shown to inhibit NF-kB by binding to the NF-kB inhibitor-kappa B (I-kappa B) complex and preventing the activation of NF-kB.
Biochemical and Physiological Effects
N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is an inhibitor of the NF-kB pathway, which is involved in the regulation of various cellular processes, including inflammation, apoptosis, and cell proliferation. In vivo studies have shown that N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is effective in reducing inflammation and has anti-tumor activity.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is non-toxic and has low solubility in organic solvents, making it suitable for use in cell culture and other in vitro experiments. The main limitation of N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is its low solubility in organic solvents, which can make it difficult to dissolve and use in certain experiments.

Future Directions

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a promising compound for various biomedical applications. Future research should focus on further exploring the mechanism of action of N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, as well as its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, studies should be conducted to determine the efficacy and safety of N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide for use in clinical trials. Other areas of research should include the development of new synthesis methods for N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide and the optimization of its solubility in organic solvents. Finally, further studies should be conducted to explore the potential use of N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide as a drug delivery agent and to investigate the potential synergistic effects of N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide in combination with other drugs.

Synthesis Methods

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide can be synthesized using a variety of methods. The most common method for the synthesis of N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is the condensation of 4-methylbenzoyl chloride and 2,3-dimethoxybenzaldehyde in the presence of a base such as piperidine or triethylamine. The reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is complete in a few hours, and the yield is typically in the range of 80-90%.

properties

IUPAC Name

N-(2,3-dimethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-16-10-12-17(13-11-16)24(22(26)23-14-5-4-6-15-23)21(25)18-8-7-9-19(27-2)20(18)28-3/h7-13H,4-6,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXAWFIKYROFJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=C(C(=CC=C2)OC)OC)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethoxybenzoyl)-N-(p-tolyl)piperidine-1-carboxamide

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